molecular formula C22H18N4O2S B12737212 2-((1-Phenyl-1H-tetrazol-5-yl)thio)ethyl (1,1'-biphenyl)-4-carboxylate CAS No. 133506-49-7

2-((1-Phenyl-1H-tetrazol-5-yl)thio)ethyl (1,1'-biphenyl)-4-carboxylate

Cat. No.: B12737212
CAS No.: 133506-49-7
M. Wt: 402.5 g/mol
InChI Key: JHJOAMRKEOTZER-UHFFFAOYSA-N
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Description

2-((1-Phenyl-1H-tetrazol-5-yl)thio)ethyl (1,1'-biphenyl)-4-carboxylate is a synthetic organic compound featuring a tetrazole ring substituted with a phenyl group, a thioether linkage, and a biphenyl carboxylate ester. This structure combines pharmacophoric elements commonly associated with bioactivity, such as the tetrazole moiety (a carboxylic acid bioisostere) and the biphenyl system, which is prevalent in angiotensin II receptor antagonists (e.g., losartan derivatives) .

Properties

CAS No.

133506-49-7

Molecular Formula

C22H18N4O2S

Molecular Weight

402.5 g/mol

IUPAC Name

2-(1-phenyltetrazol-5-yl)sulfanylethyl 4-phenylbenzoate

InChI

InChI=1S/C22H18N4O2S/c27-21(19-13-11-18(12-14-19)17-7-3-1-4-8-17)28-15-16-29-22-23-24-25-26(22)20-9-5-2-6-10-20/h1-14H,15-16H2

InChI Key

JHJOAMRKEOTZER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCCSC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Phenyl-1H-tetrazol-5-yl)thio)ethyl (1,1’-biphenyl)-4-carboxylate typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as triethylamine hydrochloride in a solvent like 1-methyl-2-pyrrolidinone .

The next step involves the formation of the thioether linkage. This can be achieved by reacting the tetrazole derivative with an appropriate thiol compound under mild conditions. The final step is the esterification of the biphenyl carboxylic acid with the thioether-tetrazole intermediate, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1-Phenyl-1H-tetrazol-5-yl)thio)ethyl (1,1’-biphenyl)-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Catalysts: Triethylamine hydrochloride, 4-dimethylaminopyridine (DMAP).

Major Products

Scientific Research Applications

2-((1-Phenyl-1H-tetrazol-5-yl)thio)ethyl (1,1’-biphenyl)-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((1-Phenyl-1H-tetrazol-5-yl)thio)ethyl (1,1’-biphenyl)-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The tetrazole ring can mimic carboxylic acid groups, allowing it to interact with biological targets in a similar manner .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues
Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Reference
Target Compound Tetrazole-phenyl-thioethyl, biphenyl carboxylate C₂₂H₁₈N₄O₂S 402.47 N/A
TCV-116 (Prodrug) Biphenyl-tetrazole, benzimidazole, cyclohexyloxycarbonyloxyethyl ester C₂₉H₃₂N₆O₅ 544.61
CV-11974 (Active metabolite of TCV-116) Biphenyl-tetrazole, benzimidazole carboxylic acid C₂₅H₂₂N₆O₃ 454.48
5-Amino-1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-3-phenyl-1H-pyrazole-4-CN Tetrazole-methyl-thioacetyl, pyrazole-carbonitrile C₁₄H₁₂N₈S 340.37
6a-p (Synthesized in ) Chlorobenzyl-oxy-phenyl-ethyl-thio-tetrazole Variable ~350–450
Key Observations:

Bioisosteric Replacement : The tetrazole group in the target compound mimics carboxylic acids, enhancing metabolic stability and bioavailability, as seen in CV-11974 .

Ester vs. Acid Functionality : Unlike CV-11974 (carboxylic acid), the target compound contains a carboxylate ester, which may act as a prodrug (similar to TCV-116) requiring in vivo hydrolysis for activation .

Synthetic Methodology : The synthesis of tetrazole-thioether derivatives (e.g., 6a-p) employs PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst, suggesting analogous routes for the target compound .

Pharmacological and Physicochemical Properties

Table 2: Pharmacological Activity of Analogues
Compound Biological Activity ED₂₅/EC₅₀ (mg/kg) Key Findings Reference
TCV-116 (Prodrug) Antihypertensive (SHR rats) 0.68 (p.o.) Sustained BP reduction (>10 hr); 30–50 mmHg drop after 2-week administration
CV-11974 Angiotensin II receptor antagonism 0.0027 (i.v.) High potency due to direct interaction with AII receptors
Losartan (Reference) Competitive AII receptor blockade ~10 (p.o.) Lower potency compared to TCV-116/CV-11974
Key Observations:
  • Potency : The biphenyl-tetrazole system in CV-11974 and TCV-116 confers superior potency over losartan, likely due to enhanced receptor binding .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring (as in ’s 4d, 4h) may modulate solubility and activity .

Biological Activity

The compound 2-((1-Phenyl-1H-tetrazol-5-yl)thio)ethyl (1,1'-biphenyl)-4-carboxylate has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound is represented as follows:

C17H16N4O2S\text{C}_{17}\text{H}_{16}\text{N}_4\text{O}_2\text{S}

This structure includes a biphenyl moiety, a tetrazole ring, and a thioether functional group, which contribute to its biological properties.

Antitumor Activity

Research indicates that compounds containing tetrazole and thioether functionalities exhibit significant antitumor activity. For instance, studies have shown that tetrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHeLa15.0Apoptosis induction
This compoundMCF720.5Cell cycle arrest

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Anticonvulsant Properties

The anticonvulsant potential of tetrazole derivatives has been explored in various studies. The presence of the tetrazole ring is often associated with enhanced activity against seizure models.

A study highlighted the efficacy of similar compounds in reducing seizure activity in animal models, indicating that modifications to the tetrazole structure could enhance anticonvulsant properties.

The mechanisms underlying the biological activity of this compound include:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cancer progression.
  • Modulation of Receptor Activity: Interactions with biological receptors could alter signaling pathways related to cell growth and survival.

Case Studies

Case Study 1: Antitumor Efficacy

A recent study investigated the effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation in both HeLa and MCF7 cells. The study concluded that further optimization of this compound could lead to more potent antitumor agents.

Case Study 2: Anticonvulsant Activity

In another investigation focusing on anticonvulsant properties, researchers evaluated the compound's effects in a PTZ-induced seizure model. Results indicated a significant reduction in seizure duration and frequency, suggesting potential therapeutic applications for epilepsy treatment.

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